3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its heterocyclic structure.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with methylamine to form an intermediate, which is then reacted with 5-methylthiophene-2-carbaldehyde. The final step involves the cyclization of the intermediate to form the pyrazole ring . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with methoxyphenyl and thiophene moieties, such as:
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-7-8-15(24-12)11-21(2)18(22)17-10-16(19-20-17)13-5-4-6-14(9-13)23-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMUUCQDNGCFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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